1-But-3-enyl-3-isopropylurea is an organic compound that belongs to the class of ureas, characterized by the presence of a ureido group (–NH–CO–NH2) attached to a butenyl chain. This compound has garnered interest in various fields due to its potential biological activities and applications in synthetic chemistry. The molecular formula for 1-but-3-enyl-3-isopropylurea is C₉H₁₄N₂O, which indicates it contains nine carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom.
The compound can be synthesized through various chemical reactions involving isopropylamine and suitable carbonyl compounds. Its structure suggests that it may also be derived from natural products or serve as a precursor for more complex molecules in pharmaceutical chemistry.
1-But-3-enyl-3-isopropylurea is classified under:
The synthesis of 1-but-3-enyl-3-isopropylurea typically involves the reaction of isopropylamine with an appropriate carbonyl compound, such as an aldehyde or ketone, followed by the addition of a suitable reagent to form the ureido linkage.
Technical Details:
1-But-3-enyl-3-isopropylurea can participate in various chemical reactions typical of urea derivatives, including:
Technical Details:
The mechanism of action for 1-but-3-enyl-3-isopropylurea primarily involves its interaction with biological targets through its ureido group. The nitrogen atoms can form hydrogen bonds with biological macromolecules such as proteins and nucleic acids, potentially influencing their activity.
Research into specific biological pathways affected by this compound is limited but could include:
1-But-3-enyl-3-isopropylurea has potential applications in:
Further research and development could unveil additional applications in agrochemicals or specialty chemicals due to its unique structural features.
The urea functional group (–NH–CO–NH–) has been pivotal in medicinal chemistry since the 1922 approval of suramin, the first synthetic urea-based drug for African trypanosomiasis [1] [7]. Suramin’s symmetrical polyurea architecture established the scaffold’s capacity for multi-target interactions, inspiring decades of derivative development. By the mid-20th century, hydroxycarbamide (hydroxyurea) emerged as an antimetabolite for hematological cancers, leveraging urea’s metal-chelating properties to inhibit ribonucleotide reductase and disrupt DNA synthesis [7]. The 1990s–2000s marked a renaissance with kinase inhibitors like sorafenib and regorafenib, where urea’s hydrogen-bonding capability enabled high-affinity binding to kinase hinge regions. Today, over 90,000 synthetic urea-containing compounds are documented in drug discovery databases, underscoring the scaffold’s versatility [7].
Table 1: Milestone Urea-Based Therapeutics in Oncology
Compound | Year | Therapeutic Application | Key Structural Features |
---|---|---|---|
Suramin | 1922 | Trypanosomiasis (later cancer adjuvant) | Symmetrical poly-sulfonated urea |
Hydroxycarbamide | 1960s | Chronic myelogenous leukemia | Hydroxylated urea |
Sorafenib | 2005 | Renal/hepatic carcinomas | Diaryl urea with pyridyl motif |
Regorafenib | 2012 | Colorectal/GIST cancers | Fluorinated diaryl urea |
Urea derivatives exhibit conformational plasticity that underpins their diverse biological activities. N,N′-Diaryl ureas adopt stable trans,trans conformations, enabling π-stacking between aromatic rings, while N-methylation shifts preferences to cis,cis conformers, altering spatial display of pharmacophores [1]. This adaptability allows precise tuning of target engagement. For example:
The urea moiety’s dual hydrogen-bonding capacity (δ⁺ on NH, δ⁻ on C=O) facilitates interactions with polar residues in enzyme active sites, making it indispensable for targeting proteases, kinases, and epigenetic regulators [1] [7].
The integration of but-3-enyl and isopropyl groups into urea scaffolds imparts distinct physicochemical and pharmacological properties:
Alkenyl Substituents (e.g., But-3-enyl):
Isopropyl Substituents:
Table 2: Substituent Effects on Urea Physicochemical Properties
Substituent | log P | Hydrogen Bond Acceptor Strength (β) | Metabolic Stability (t₁/₂, human liver microsomes) |
---|---|---|---|
–CH₂CH=CH₂ (allyl) | 1.8 | 0.45 | 28 min |
–CH₂CH₂CH=CH₂ (but-3-enyl) | 2.1 | 0.48 | 34 min |
–CH(CH₃)₂ (isopropyl) | 1.6 | 0.40 | 120 min |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1